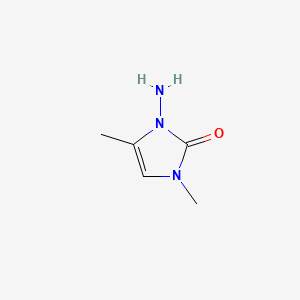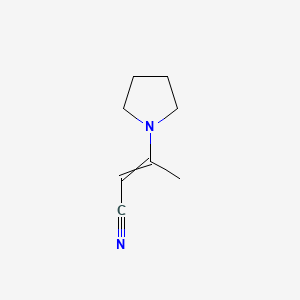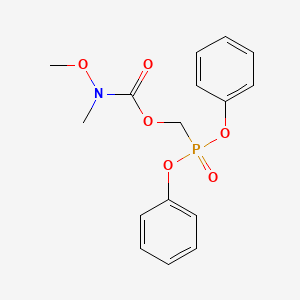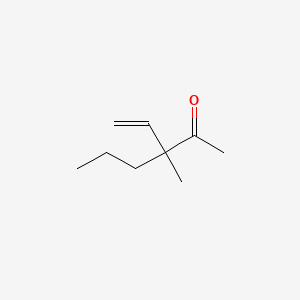
3-Amino-1,4-dimethylimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1,4-dimethylimidazol-2-one is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,4-dimethylimidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate. This reaction is often carried out under solventless, microwave-assisted conditions to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The use of catalysts, such as nickel or iron-based catalysts, can enhance the efficiency of the cyclization process. Additionally, solvent-free conditions and microwave-assisted synthesis are employed to reduce production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-1,4-dimethylimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino group, leading to the formation of secondary or tertiary amines.
Substitution: The amino and methyl groups on the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-Amino-1,4-dimethylimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of 3-Amino-1,4-dimethylimidazol-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit certain enzymes makes it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
3-Amino-1,2,4-triazole: Another heterocyclic compound with similar applications in pharmaceuticals and agrochemicals.
1,2,4-Triazole: Known for its use in antifungal agents and as a building block for various drugs.
Uniqueness: 3-Amino-1,4-dimethylimidazol-2-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and biological activity. Its dual methyl groups enhance its stability and make it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C5H9N3O |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
3-amino-1,4-dimethylimidazol-2-one |
InChI |
InChI=1S/C5H9N3O/c1-4-3-7(2)5(9)8(4)6/h3H,6H2,1-2H3 |
InChI-Schlüssel |
HDTKWZPZNKPKAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)N1N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)


![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)








![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)

